N-(6-Sulfanylpyridazin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

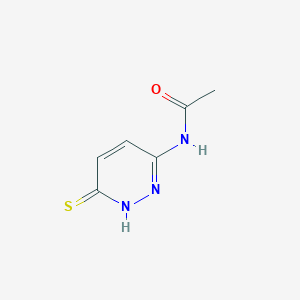

N-(6-Sulfanylpyridazin-3-yl)acetamide: is a chemical compound known for its diverse properties and applications in scientific research. It is used in various fields such as drug development, catalyst synthesis, and material science. The compound features a pyridazine ring with a mercapto group at the 6-position and an acetamide group at the 3-position, making it a unique and versatile molecule.

Mechanism of Action

Target of Action

It is structurally similar to acetamide, which is known to interact with the aliphatic amidase expression-regulating protein in pseudomonas aeruginosa .

Mode of Action

Based on its structural similarity to acetamide, it may interact with its target protein to modulate its function

Biochemical Pathways

Related compounds such as acetamide are known to be involved in various biochemical processes, including carboximidic acid pathways .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Biochemical Analysis

Biochemical Properties

N-(6-mercaptopyridazin-3-yl)acetamide could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific chemical structure of the compound, including the presence of the mercapto (or sulfanyl) group, which is known to form disulfide bonds with cysteine residues in proteins .

Cellular Effects

Based on its structure, it could potentially influence cell function by interacting with cellular proteins or enzymes, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Sulfanylpyridazin-3-yl)acetamide typically involves the reaction of 6-chloropyridazine with thiourea to form 6-mercaptopyridazine, which is then acetylated to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-(6-Sulfanylpyridazin-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiols or amines.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-Sulfanylpyridazin-3-yl)acetamide is widely used in scientific research due to its versatile properties:

Chemistry: It serves as a building block for synthesizing more complex molecules and catalysts.

Biology: The compound is used in studying enzyme interactions and protein modifications.

Industry: The compound is utilized in material science for developing new materials with unique properties

Comparison with Similar Compounds

- N-(6-methoxypyridin-3-yl)acetamide

- N-(6-aminopyridazin-3-yl)acetamide

- N-(6-chloropyridazin-3-yl)acetamide

Comparison: N-(6-Sulfanylpyridazin-3-yl)acetamide is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the mercapto group allows for the formation of disulfide bonds, which is not possible with methoxy or amino groups. This unique feature makes it particularly valuable in applications requiring thiol reactivity .

Biological Activity

N-(6-Sulfanylpyridazin-3-yl)acetamide is a compound that has garnered attention in recent years due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring substituted with a sulfanyl group and an acetamide moiety. The structural formula can be represented as follows:

This structure is crucial for its biological activity, influencing its interactions with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through the modulation of inflammatory pathways. For instance, studies have shown that related analogues can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the pathogenesis of inflammatory diseases like inflammatory bowel disease (IBD) .

Inhibition of Cytokine Activity

In vitro studies demonstrated that this compound and its analogues significantly reduce the adhesion of monocytes to colon epithelial cells induced by TNF-α and IL-6. This inhibition is comparable to established treatments like tofacitinib but shows enhanced efficacy in certain models .

Efficacy in Animal Models

This compound has been evaluated in various animal models for its therapeutic potential:

| Study | Model | Efficacy | Dosage |

|---|---|---|---|

| Study 1 | TNBS-induced colitis in rats | Significant suppression of clinical signs (weight loss, colon edema) | 1 mg/kg |

| Study 2 | Analgesic activity in rats | Effective pain relief compared to control | Various dosages tested |

In one study, oral administration of this compound resulted in a marked reduction in clinical signs associated with TNBS-induced colitis, outperforming traditional treatments like mesalazine .

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound exhibits favorable safety profiles at therapeutic doses. However, comprehensive toxicological evaluations are necessary to establish its safety for human use.

Properties

IUPAC Name |

N-(6-sulfanylidene-1H-pyridazin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3OS/c1-4(10)7-5-2-3-6(11)9-8-5/h2-3H,1H3,(H,9,11)(H,7,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISPVUDCHXIGDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NNC(=S)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.